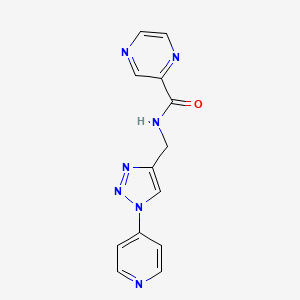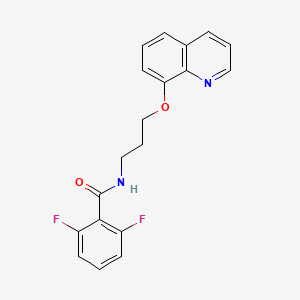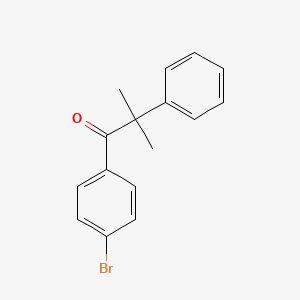![molecular formula C13H23N5O3 B2710272 6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 730976-53-1](/img/structure/B2710272.png)
6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Biological Evaluation
A novel method for synthesizing dihydropyrimidine-2,4(1H,3H)-dione derivatives, including compounds structurally related to 6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, has been reported. This synthesis involves multi-step reactions, yielding compounds with potential cytotoxic effects against cancer cell lines, specifically the A431 line. The structures of these compounds were confirmed through spectroscopic methods, indicating the relevance of these derivatives in the development of anticancer agents (Udayakumar, Gowsika, & Pandurangan, 2017).
Ring-Opening Polymerization for Biodegradable Materials
The ring-opening polymerization (ROP) of alkyl-substituted morpholine-2,5-dione derivatives has been explored, leading to well-defined polymers. These polymers, synthesized from monomers based on natural amino acids, show controlled molar masses and dispersities. Such developments underscore the potential of these derivatives in creating new biodegradable materials, highlighting a significant application in materials science (Dirauf, Bandelli, Weber, Görls, Gottschaldt, & Schubert, 2018).
Enzymatic Polymerization for Poly(ester amide)s
The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been investigated, offering a novel pathway to synthesize poly(ester amide)s. This method leverages the lipase PPL as a catalyst, demonstrating the potential for environmentally friendly synthesis processes. The resulting polymers possess functional groups beneficial for various biomedical applications, indicating the versatility of these derivatives in developing new biomaterials (Feng, Klee, Keul, & Höcker, 2000).
Synthesis of Functionalized Polyesteramides
Research into morpholine-2,5-dione derivatives has also led to the synthesis of polyesteramides with pendant functional groups. These developments are crucial for creating materials with specific chemical functionalities, which can be utilized in various industrial and medical fields. The process involves the ring-opening copolymerization of lactones or lactides with protected morpholine-2,5-dione derivatives, illustrating the chemical versatility and potential for customization in polymer synthesis (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial Activity
A study on the structure and antimicrobial activity of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione revealed its efficacy against multiple bacterial strains, including Escherichia coli. This finding is significant for the development of new antimicrobial agents, indicating the potential health applications of these derivatives (Yancheva, Daskalova, Cherneva, Mikhova, Djordjevic, Smelcerovic, & Šmelcerović, 2012).
Eigenschaften
IUPAC Name |
6-amino-5-(2-morpholin-4-ylethylamino)-1-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O3/c1-2-4-18-11(14)10(12(19)16-13(18)20)15-3-5-17-6-8-21-9-7-17/h15H,2-9,14H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJFAUMDUMUUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)NCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2710190.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}propanamide](/img/structure/B2710191.png)
![2-[5-(Difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2710192.png)
![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710193.png)

![3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2710198.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2710200.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2710202.png)
![1-Tosylbicyclo[1.1.0]butane](/img/structure/B2710204.png)


![(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2710211.png)